(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate Amine-Reactive hydrophobic fluorescent probe. 1-Pyrenebutanoic acid, succinimidyl ester can be used to create environment-sensitive bioconjugates.
Brand Name: Vulcanchem
CAS No.: 97427-71-9
VCID: VC0148702
InChI: InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Molecular Formula: C24H19NO4
Molecular Weight: 385.41

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate

CAS No.: 97427-71-9

Cat. No.: VC0148702

Molecular Formula: C24H19NO4

Molecular Weight: 385.41

* For research use only. Not for human or veterinary use.

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate - 97427-71-9

Specification

Description Amine-Reactive hydrophobic fluorescent probe. 1-Pyrenebutanoic acid, succinimidyl ester can be used to create environment-sensitive bioconjugates.
CAS No. 97427-71-9
Molecular Formula C24H19NO4
Molecular Weight 385.41
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Standard InChI InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
SMILES C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator